SB-243213 dihydrochloride is a selective antagonist of the serotonin 5-HT2C receptor. It is a synthetic compound, classified as a biarylcarbamoylindoline, developed for its potential therapeutic effects in treating central nervous system (CNS) disorders. SB-243213 dihydrochloride demonstrates high affinity for the 5-HT2C receptor and exhibits selectivity over other serotonin receptor subtypes, particularly 5-HT2A and 5-HT2B. [, ] Due to its selectivity profile, SB-243213 dihydrochloride is a valuable tool in scientific research to investigate the role of 5-HT2C receptors in various physiological and pathological processes.
The synthesis of SB-243213 dihydrochloride is a multi-step process involving the construction of the biarylcarbamoylindoline core structure. While the original publication detailing its synthesis is not provided in the search results, a related paper describes the synthesis of a tritium-labeled analog, [3H]SB-209978. [] This synthesis provides insight into the potential synthetic strategies employed for SB-243213 dihydrochloride, likely involving similar reactions and building blocks.
SB-243213 dihydrochloride exerts its effects by selectively binding to and antagonizing the 5-HT2C receptor. This receptor subtype, upon activation by serotonin, typically couples to Gq proteins, leading to the activation of downstream signaling cascades such as phospholipase C (PLC). [] By blocking the binding of serotonin, SB-243213 dihydrochloride inhibits the activation of 5-HT2C receptors and prevents the initiation of these intracellular signaling pathways. Interestingly, SB-243213 dihydrochloride has been shown to exhibit differential effects depending on the specific 5-HT2C receptor-mediated response being measured, acting as an inverse agonist in some cases and an antagonist in others. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: